2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline
Overview
Description
2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline is an organic compound with a complex structure that includes phenoxy and aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline typically involves the reaction of 5-isopropyl-2-methylphenol with an appropriate aniline derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions may produce various substituted aniline or phenoxy compounds.
Scientific Research Applications
2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(5-Isopropyl-2-methylphenoxy)-5-methylaniline include:
- 5-Isopropyl-2-methylphenol
- 2-Methyl-5-isopropylphenol
- Isothymol
- Carvacrol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of phenoxy and aniline groups, which confer distinct chemical properties and potential applications. This uniqueness makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
5-methyl-2-(2-methyl-5-propan-2-ylphenoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-11(2)14-7-6-13(4)17(10-14)19-16-8-5-12(3)9-15(16)18/h5-11H,18H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPDZHZIVPJPAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C=CC(=C2)C(C)C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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